Neuchromenin

Descripción general

Descripción

Neuchromenin is a microbial metabolite that was first isolated from the fungal strain Penicillium glabrum. It possesses a unique pyranochromene skeleton and has been noted for its ability to induce neurite outgrowth in PC12 cells

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of neuchromenin involves constructing a chromone ring from sesamol and coupling this intermediate to an aldehyde via a Morita-Baylis-Hillman reaction. The Morita-Baylis-Hillman adduct is then cyclized under acidic conditions, followed by the removal of a methylene group to afford this compound in nine steps from sesamol .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Neuchromenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while reduction can produce various reduced forms of this compound .

Aplicaciones Científicas De Investigación

Neuchromenin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying pyranochromene derivatives.

Biology: Induces neurite outgrowth in PC12 cells, making it valuable for neurobiological studies.

Medicine: Investigated for its potential anti-inflammatory and cytoprotective properties.

Mecanismo De Acción

Neuchromenin exerts its effects primarily by inducing neurite outgrowth in PC12 cells. This process involves the activation of specific signaling pathways that promote neuronal differentiation and growth. The exact molecular targets and pathways are still under investigation, but it is believed that this compound interacts with key proteins involved in neuronal development .

Comparación Con Compuestos Similares

Neuchromenin is unique due to its pyranochromene skeleton. Similar compounds include:

Myxotrichin C: Another metabolite from Penicillium glabrum with similar biological activities.

Deoxyfunicone: Shares structural similarities and biological activities with this compound.

Asterric Acid: Another fungal metabolite with comparable properties.

This compound stands out due to its potent neurite outgrowth-inducing activity, making it a valuable compound for neurobiological research.

Actividad Biológica

Neuchromenin is a secondary metabolite derived from the marine fungus Eupenicillium javanicum var. meloforme. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory and neuroprotective properties. This article compiles findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Chemical Structure and Properties

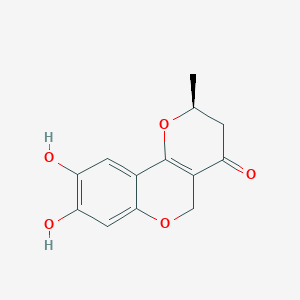

This compound is characterized by its unique pyran-chromene skeleton, which is typical of citromycetin analogs. The absolute configuration of this compound has been determined to be S-configuration through synthetic studies of its enantiomers. Its structural elucidation primarily relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 306.34 g/mol |

| Configuration | S-configuration |

| Core Structure | Pyran-chromene |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. It effectively inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.

Key Findings

-

Nitric Oxide Production Inhibition :

- In BV2 microglial cells, this compound exhibited an IC50 value of 2.7 µM for NO production inhibition.

- In RAW264.7 macrophage cells, the IC50 was reported at 4.7 µM.

-

Mechanism of Action :

- This compound's anti-inflammatory effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

- It also affects signaling pathways associated with inflammation, particularly inhibiting nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.

Neuroprotective Effects

This compound has shown potential neuroprotective effects by promoting neurite outgrowth in PC12 pheochromocytoma cells, which are often used as a model for neuronal differentiation and neuroprotection.

Experimental Evidence

- In studies involving PC12 cells, this compound significantly induced neurite outgrowth, suggesting its potential role in nerve regeneration and protection against neurodegenerative conditions.

Summary of Biological Activities

| Activity Type | Model/Cell Type | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | BV2 Microglial Cells | 2.7 µM | Inhibition of NO production via iNOS downregulation |

| Anti-inflammatory | RAW264.7 Macrophage Cells | 4.7 µM | Inhibition of PGE2 production via COX-2 downregulation |

| Neuroprotective | PC12 Pheochromocytoma | N/A | Induction of neurite outgrowth |

Case Study 1: Inhibition of Inflammatory Mediators

A study conducted by researchers examined the effects of this compound on LPS-stimulated BV2 microglial cells. The results indicated that pre-treatment with this compound significantly reduced NO and PGE2 levels compared to untreated controls, confirming its potent anti-inflammatory effects.

Case Study 2: Neuroprotection in Rat Models

In vivo studies using rat models have demonstrated that this compound can promote neuronal survival and differentiation, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease.

Propiedades

IUPAC Name |

(2S)-8,9-dihydroxy-2-methyl-3,5-dihydro-2H-pyrano[3,2-c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h3-4,6,15-16H,2,5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSJAOFFFAYJH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.